4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione
Description
Properties
IUPAC Name |
4-(2,4-dichloro-5-phenylmethoxyphenyl)thiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3S/c18-12-6-13(19)15(23-8-11-4-2-1-3-5-11)7-14(12)20-16(21)9-24-10-17(20)22/h1-7H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPJYILTIJWBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione typically involves multiple steps, starting with the preparation of the benzyloxy and dichlorophenyl intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiomorpholinedione core to thiomorpholine.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring.
Scientific Research Applications
4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and dichlorophenyl groups play a crucial role in binding to these targets, while the thiomorpholinedione core may participate in redox reactions or other biochemical processes. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Cytotoxicity Trends
The cytotoxicity of cyclic imide-containing compounds is highly dependent on the core heterocycle and substituents. Below is a comparative analysis based on structural and functional analogs:
Key Findings from Analogous Studies
The sulfur atom in TZD may enhance redox cycling or thiol reactivity, contributing to oxidative stress.
Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): DCPMT (3,5-dichlorophenylmethyl substituent) displayed higher cytotoxicity than MPMT (4-methoxyphenylmethyl), indicating that electron-withdrawing groups enhance bioactivity, possibly by stabilizing reactive intermediates . Benzyloxy vs.
Saturation vs. Unsaturation :
- Unsaturated analogs (e.g., MPMT-I) were more cytotoxic than saturated counterparts (e.g., MPMT), likely due to increased electrophilicity and reactivity of the exocyclic double bond .
Hypothetical Activity of this compound
- Thiomorpholinedione vs. TZD : The six-membered thiomorpholinedione ring may exhibit lower cytotoxicity compared to TZD due to reduced ring strain and altered electronic properties. However, the sulfur atom could still mediate redox interactions.
- Substituent Impact: The 2,4-dichlorophenyl group may enhance activity compared to non-halogenated analogs, while the benzyloxy group could modulate solubility and metabolic stability.
Biological Activity
4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione is a complex organic compound characterized by its unique molecular structure, which includes a benzyloxy group and a dichlorophenyl moiety. Its molecular formula is . This compound has garnered attention due to its potential biological activities, including its role in enzyme interactions and as a building block in synthetic chemistry.
The synthesis of this compound typically involves multi-step reactions, often utilizing methods such as Suzuki–Miyaura coupling. This approach allows for the incorporation of various functional groups while maintaining high yields and purity levels. The compound can undergo several chemical transformations, including oxidation to form sulfoxides or sulfones, and electrophilic aromatic substitution reactions that introduce new functional groups onto the aromatic ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the benzyloxy and dichlorophenyl groups enhances its binding affinity to these targets. The thiomorpholinedione core may also play a crucial role in redox reactions within biological systems.
Research Findings
Recent studies have highlighted various biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with halogen substitutions at the 4-position of the benzene ring demonstrated potent activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2.7 to 5.8 µM .
- Neuroprotective Effects : Related compounds have shown promising neuroprotective effects in models of neurodegenerative diseases. For example, derivatives designed with similar scaffolds were found to inhibit monoamine oxidase B (MAO-B), demonstrating competitive inhibition with IC50 values as low as 0.062 µM . This suggests potential applications in treating conditions like Parkinson's disease.
Case Studies
- Antimycobacterial Evaluation : A study evaluated the antimycobacterial activity of benzyloxy derivatives where the presence of halogens significantly enhanced potency. Compounds with MIC values below 3 µM were noted for their effectiveness against Mycobacterium tuberculosis .
- MAO-B Inhibition : In another study focusing on neuroprotective properties, a series of derivatives were synthesized and tested for MAO-B inhibition. The most potent compound exhibited an IC50 value lower than existing treatments, indicating its potential as a therapeutic agent for neurodegenerative diseases .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Benzyloxy group, dichlorophenyl moiety | Antimicrobial, Neuroprotective | Varies (see studies) |
| Compound 3h (related derivative) | Hydroxyl substitution on benzene | MAO-B inhibitor | 0.062 |
| Compound 9n (related derivative) | Halogenated at 4-position | Antimycobacterial | 2.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
